2-(4-Bromophenyl)quinoxaline

Description

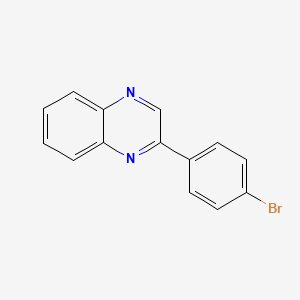

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKZRBJBUFVFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354022 | |

| Record name | 2-(4-bromophenyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5021-45-4 | |

| Record name | 2-(4-Bromophenyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5021-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-bromophenyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Bromophenyl)quinoxaline: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of 2-(4-Bromophenyl)quinoxaline. Furthermore, it delves into the biological significance of the broader class of quinoxaline derivatives, with a focus on their anticancer mechanisms, to inform and support ongoing research and development efforts.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a quinoxaline core substituted with a 4-bromophenyl group. Its key chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₉BrN₂ |

| Molecular Weight | 285.14 g/mol [1] |

| Appearance | Light yellow or yellow solid/powder[1][2] |

| Melting Point | 133-138 °C[2], 136–139°C |

| Boiling Point | Predicted: 493.1 ± 40.0 °C at 760 Torr |

| Solubility | Soluble in chloroform and ethanol[1] |

| CAS Number | 5021-45-4[2] |

Structural Characteristics

The structural attributes of this compound have been elucidated through single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the quinoxaline and bromophenyl rings.

| Crystal Data Parameter | Value |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/c |

| Cell Dimensions | a = 13.959(3) Å, b = 5.9031(12) Å, c = 14.497(3) Å, β = 109.53(3)°[1] |

| Dihedral Angle | The dihedral angle between the benzene and quinoxaline rings is 2.1(2)°[1] |

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques. Representative ¹H and ¹³C NMR data are presented below.

¹H NMR (300 MHz, CDCl₃): δ (ppm) 9.24 (s, 1H), 8.02–8.11 (m, 2H), 7.74–7.76 (m, 2H), 7.63–7.66 (m, 2H).

¹³C NMR (75 MHz, CDCl₃): δ (ppm) 150.48, 142.70, 142.10, 141.57, 135.47, 132.25, 130.40, 129.73, 129.51, 129.09, 128.89, 124.91.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of a 1,2-diamine with an α-haloketone.[3]

Materials:

-

Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde

-

Benzene-1,2-diamine

-

Ethanol

-

Chloroform

Procedure: [1]

-

A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) in ethanol (5 ml) is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate is filtered off.

-

The solid is washed with cold ethanol and then dried.

-

The crude product is purified to yield this compound as a light yellow solid.

-

Crystals suitable for single-crystal X-ray analysis can be grown by the slow evaporation of a solution in a 1:1 mixture of chloroform and ethanol.

Biological Activity and Anticancer Mechanisms of Quinoxaline Derivatives

Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including potent anticancer properties.[4][5] Their mechanisms of action are diverse and often involve the modulation of critical cellular pathways.

Inhibition of Topoisomerase II

Certain quinoxaline-based compounds have been identified as inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and repair.[6] By inhibiting this enzyme, these compounds can induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Modulation of Signaling Pathways

Quinoxaline derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer. One such pathway is the Hypoxia-Inducible Factor-1α (HIF-1α) signaling cascade. Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α promotes the transcription of genes involved in angiogenesis, cell survival, and metastasis. Some quinoxaline compounds have been found to suppress the accumulation of HIF-1α, thereby inhibiting these cancer-promoting processes.

Below is a diagram illustrating the simplified HIF-1α signaling pathway, which can be a target for quinoxaline-based anticancer agents.

Caption: Simplified HIF-1α signaling pathway under normoxic and hypoxic conditions, and potential inhibition by quinoxaline derivatives.

Conclusion

This compound serves as a valuable scaffold in the development of novel therapeutic agents. Its well-defined chemical and structural properties, coupled with straightforward synthetic accessibility, make it an attractive starting point for medicinal chemistry campaigns. The broader class of quinoxaline derivatives has demonstrated significant potential, particularly in oncology, by targeting fundamental cancer-related pathways. This technical guide provides a solid foundation for researchers to further explore and exploit the therapeutic promise of this important class of heterocyclic compounds.

References

- 1. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 96 5021-45-4 [sigmaaldrich.com]

- 3. acgpubs.org [acgpubs.org]

- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

Spectroscopic Profile of 2-(4-Bromophenyl)quinoxaline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(4-Bromophenyl)quinoxaline, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The structural integrity of this compound has been elucidated through a variety of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.24 | s | 1H | H-3 (quinoxaline ring) |

| 8.11 - 8.02 | m | 2H | Ar-H |

| 7.76 - 7.74 | m | 2H | Ar-H |

| 7.66 - 7.63 | m | 2H | Ar-H |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 150.48 | C-2 (quinoxaline ring) |

| 142.70 | Quinoxaline Ring Carbon |

| 142.10 | Quinoxaline Ring Carbon |

| 141.57 | Quinoxaline Ring Carbon |

| 135.47 | Bromophenyl Ring Carbon |

| 132.25 | Bromophenyl Ring Carbon |

| 130.40 | Quinoxaline Ring Carbon |

| 129.73 | Bromophenyl Ring Carbon |

| 129.51 | Quinoxaline Ring Carbon |

| 129.09 | Bromophenyl Ring Carbon |

| 128.89 | Quinoxaline Ring Carbon |

| 124.91 | Bromophenyl Ring Carbon |

Solvent: CDCl₃, Frequency: 75 MHz

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H aromatic stretching |

| ~1615 | Medium | C=N stretching (quinoxaline ring) |

| ~1580 | Medium | C=C aromatic ring stretching |

| ~1489 | Strong | C=C aromatic ring stretching |

| ~1070 | Strong | C-Br stretching |

| ~830 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 285 | [M+H]⁺ |

| 287 | [M+H+2]⁺ (due to ⁸¹Br isotope) |

Technique: Electrospray Ionization (ESI)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of an appropriate dicarbonyl compound with an o-phenylenediamine derivative.[1] A typical procedure is as follows:

-

A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) is prepared in ethanol (5 ml).

-

The mixture is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate is filtered.

-

The collected solid is washed with cold ethanol and then dried to yield the final product.

Spectroscopic Analysis

For the acquisition of NMR spectra, approximately 10-20 mg of the solid this compound sample was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.

The IR spectrum was obtained using the KBr pellet method. A small amount of the solid sample was finely ground with anhydrous potassium bromide (KBr) in an agate mortar. The resulting powder was then compressed into a thin, transparent pellet using a hydraulic press. The pellet was placed in the sample holder of an FTIR spectrometer and the spectrum was recorded.

Mass spectral analysis was performed using an electrospray ionization (ESI) mass spectrometer. A dilute solution of the compound was prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The mass spectrum was acquired in the positive ion mode.

Workflow for Synthesis and Characterization

The logical flow from starting materials to the fully characterized product is illustrated in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(4-Bromophenyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(4-Bromophenyl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. Quinoxaline derivatives are recognized for their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline solid is paramount for structure-activity relationship studies and the rational design of new therapeutic agents and functional materials.

Molecular Structure and Conformation

The title compound, with the chemical formula C₁₄H₉BrN₂, consists of a quinoxaline ring system linked to a 4-bromophenyl group at the 2-position. X-ray diffraction analysis reveals that the molecule is nearly planar. The dihedral angle between the quinoxaline ring system and the benzene ring is a mere 2.1(2)°.[1] This planarity is a key structural feature, suggesting a high degree of π-conjugation across the molecular backbone. The bromine atom lies within the plane of the substituent benzene ring.[1]

Crystallographic Data

The compound crystallizes in the monoclinic system. A summary of the crystal data and structure refinement parameters is provided in the table below. These data are essential for the verification and reproduction of the crystal structure.

| Parameter | Value |

| Chemical Formula | C₁₄H₉BrN₂ |

| Formula Weight | 285.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.959 (3) |

| b (Å) | 5.9031 (12) |

| c (Å) | 14.497 (3) |

| β (°) | 109.53 (3) |

| Volume (ų) | 1125.9 (4) |

| Z | 4 |

| Temperature (K) | 153 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| μ (mm⁻¹) | 3.63 |

| R[F² > 2σ(F²)] | 0.032 |

| wR(F²) | 0.075 |

| Goodness-of-fit (S) | 0.96 |

Data sourced from NIH Public Access manuscript.[1]

Experimental Protocols

The synthesis and crystallization procedures are critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis

The synthesis of this compound was achieved through the condensation reaction of a dicarbonyl compound with an aromatic diamine.[1]

Detailed Protocol:

-

A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) was prepared in ethanol (5 ml).[1]

-

The mixture was stirred at room temperature.[1]

-

The progress of the reaction was monitored using Thin Layer Chromatography (TLC).[1]

-

Upon completion, the resulting precipitate was collected by filtration.[1]

-

The collected solid was washed with cold ethanol and subsequently dried.[1]

-

The crude product was purified to yield this compound as a light yellow solid (92.5% yield).[1]

Crystallization

Single crystals suitable for X-ray diffraction were grown by the slow evaporation method.

Detailed Protocol:

-

The purified compound was dissolved in a 1:1 mixture of chloroform and ethanol.[1]

-

The solution was left undisturbed at room temperature, allowing for the slow evaporation of the solvent.[1]

-

This process yielded crystals of suitable size and quality for single-crystal X-ray analysis.[1]

X-ray Data Collection and Structure Refinement

A single crystal with dimensions 0.20 × 0.18 × 0.10 mm was selected for the analysis.[1]

Instrumentation and Software:

-

Diffractometer: Rigaku MM-007/Saturn 70 CCD area-detector.[1]

-

Data Collection Software: CrystalClear.[1]

-

Structure Solution: SHELXS97.[1]

-

Structure Refinement: SHELXL97.[1]

-

Molecular Graphics: SHELXTL.[1]

Refinement Details: The structure was refined against F² for all reflections. All hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Analysis of Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is governed by a network of intermolecular interactions. In the case of this compound, the crystal packing is primarily stabilized by van der Waals forces.[1]

A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, can provide deeper insights. While a specific analysis for this exact structure is not published, studies on similar halogenated quinoxaline derivatives reveal the relative contributions of various intermolecular contacts. Typically, the most significant contributions to the crystal packing in such systems arise from H···H, C···H/H···C, and halogen···H/H···halogen contacts. Weaker, yet structurally important, interactions such as C···C (π-π stacking) and C-H···N hydrogen bonds also play a role in defining the supramolecular architecture. The near-planar geometry of the molecule is conducive to π-π stacking interactions, although none were explicitly detailed in the primary report.

Conclusion

This guide has summarized the key findings of the crystal structure analysis of this compound. The provided data, including detailed crystallographic parameters and experimental protocols, offer a comprehensive resource for researchers. The near-planar molecular structure and the nature of the intermolecular forces are critical determinants of the solid-state properties of this compound. This structural information serves as a fundamental basis for further computational studies, for understanding its biological activity, and for the design of novel quinoxaline-based molecules with tailored properties for applications in drug development and materials science.

References

Initial Biological Screening of 2-(4-Bromophenyl)quinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide focuses on the initial biological screening of the core molecule, 2-(4-Bromophenyl)quinoxaline. While comprehensive screening data for this specific compound is not extensively available in the public domain, this document synthesizes the biological activities of structurally related quinoxaline derivatives to provide a predictive overview of its potential as an anticancer and antimicrobial agent. This guide presents quantitative data from in vitro assays on analogous compounds, detailed experimental protocols for key biological screenings, and visualizations of relevant signaling pathways to inform future research and drug development efforts.

Introduction

Quinoxalines, bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring, are privileged scaffolds in drug discovery. Their planar structure allows for intercalation with DNA, and the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with various biological targets. The substitution at the 2-position of the quinoxaline ring with a phenyl group, particularly one bearing a bromine atom at the para-position, is a common motif in the design of bioactive molecules. The bromine atom can enhance lipophilicity and may be involved in halogen bonding, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.

This guide provides an in-depth look at the anticipated biological profile of this compound based on the established activities of its close analogs.

Predicted Biological Activities

Based on the screening of structurally similar compounds, this compound is predicted to exhibit both anticancer and antimicrobial properties.

Anticancer Activity

Quinoxaline derivatives are known to exert cytotoxic effects on a variety of cancer cell lines through mechanisms that include inhibition of key enzymes like topoisomerase II and receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). The 2-phenylquinoxaline scaffold, in particular, has been a focus of anticancer drug design.

Antimicrobial Activity

The quinoxaline nucleus is also a key pharmacophore in the development of antimicrobial agents. Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria. The proposed mechanisms of action often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

Quantitative Biological Data of Structurally Related Compounds

The following tables summarize the in vitro biological activity of quinoxaline derivatives that are structurally related to this compound. This data serves as a valuable reference for predicting the potential efficacy of the target compound.

Table 1: In Vitro Anticancer Activity of 2-Substituted Quinoxaline Analogs

| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2-(5-bromo-2-hydroxy-phenyl)quinoxaline | MCF-7 (Breast) | MTT | 12.74 | Staurosporine | - |

| 2-(3-(phenyldiazenyl)-5-bromo-2-hydroxyphenyl)quinoxaline | MCF-7 (Breast) | MTT | 8.6 | Staurosporine | - |

| 2-(8-methoxy-coumarin-3-yl)-quinoxaline | MCF-7 (Breast) | MTT | 1.85 | Staurosporine | - |

| 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | A549 (Lung) | MTT | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |

| 6-Bromo-2,3-bis[(E)-styryl]quinoxaline | A549 (Lung) | MTT | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |

Data presented is for structurally related compounds and not for this compound itself.

Table 2: In Vitro Antimicrobial Activity of Quinoxaline Derivatives

| Compound/Analog | Bacterial Strain | Method | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| A quinoxaline derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 1-8 | Vancomycin | 1-8 |

| 2,3-Di(thio-4-chlorophenyl)quinoxaline | Escherichia coli | Broth Microdilution | 8 | - | - |

| 2,3-Di(thio-4-chlorophenyl)quinoxaline | Bacillus subtilis | Broth Microdilution | 16 | - | - |

Data presented is for structurally related compounds and not for this compound itself.

Experimental Protocols

The following are detailed methodologies for key in vitro biological screening assays relevant to the evaluation of this compound.

MTT Assay for Cytotoxicity Screening

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

This compound (dissolved in DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cancer cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10-15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

This compound (dissolved in DMSO)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

-

-

Inoculation:

-

Dilute the standardized bacterial suspension in MHB.

-

Add the diluted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate a generalized workflow for biological screening and potential signaling pathways that may be modulated by this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenyl)quinoxaline in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2-(4-Bromophenyl)quinoxaline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established protocols and best practices for characterizing quinoxaline derivatives. These methodologies can be applied to generate reliable data for this compound, a crucial step in its development as a potential therapeutic agent.

Introduction to this compound

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This compound, with the CAS Number 5021-45-4, is a member of this family. A thorough understanding of its solubility and stability is paramount for its advancement in drug discovery and development, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.

Molecular Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉BrN₂ | [1] |

| Molecular Weight | 285.14 g/mol | [1] |

| Physical Form | Powder | |

| Melting Point | 133-138 °C |

Solubility Determination

The solubility of a compound is a critical physicochemical parameter that affects its absorption and distribution. For quinoxaline derivatives, which are often characterized by their planar and aromatic nature, solubility can be a challenge in both aqueous and organic media.[2] The isothermal saturation method is a widely accepted and robust technique for accurately determining solubility.[2]

Experimental Protocol: Isothermal Saturation Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.[2]

Table 1: Detailed Protocol for Isothermal Saturation Method

| Step | Procedure | Detailed Description |

| 1. Preparation | Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel. | The use of an excess of the solid ensures that equilibrium is reached with the solid phase present. |

| 2. Equilibration | Agitate the mixture at a constant temperature for a sufficient period to achieve equilibrium between the solid and liquid phases. | The equilibration time should be determined empirically for each solvent system to ensure saturation is reached. |

| 3. Sampling | Cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm). | Filtering is crucial to prevent the transfer of any undissolved solid particles, which would lead to an overestimation of solubility.[2] |

| 4. Analysis | Determine the concentration of this compound in the filtrate using a validated analytical technique. | High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are commonly used for accurate quantification.[2] |

| 5. Calculation | Express the solubility in appropriate units, such as mg/mL, mol/L, or as a mole fraction. | - |

Recommended Solvents for Initial Screening

A diverse range of solvents should be used for initial solubility screening to understand the compound's polarity and potential for formulation.

-

Non-polar: Heptane, Toluene

-

Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol, Water

-

Biorelevant Media: Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)

Stability Assessment

Evaluating the chemical stability of this compound is essential to determine its shelf-life and identify potential degradation products. Stability testing involves subjecting the compound to various stress conditions and analyzing for any changes over time.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It helps to identify likely degradation products and establish the intrinsic stability of the molecule.[3][4] These studies are also instrumental in developing stability-indicating analytical methods.[5]

Table 2: Protocol for Forced Degradation Studies

| Condition | Stressor | Typical Conditions | Analysis |

| Hydrolytic | Acidic | 0.1 M HCl at 60°C for 24-48 hours | HPLC-UV/MS to identify and quantify degradation products. |

| Neutral | Purified water at 60°C for 24-48 hours | HPLC-UV/MS to monitor for any degradation. | |

| Basic | 0.1 M NaOH at 60°C for 24-48 hours | HPLC-UV/MS to identify and quantify degradation products. | |

| Oxidative | Hydrogen Peroxide | 3% H₂O₂ at room temperature for 24 hours | HPLC-UV/MS to assess susceptibility to oxidation. |

| Photolytic | Light | Exposure to UV and visible light (ICH Q1B guidelines) | HPLC-UV/MS to evaluate photostability. The sample should be compared to a control sample protected from light. |

| Thermal | Heat | Dry heat at 80°C for 48 hours | HPLC-UV/MS to determine thermal stability. |

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically an HPLC method. This method must be able to separate, detect, and quantify the intact active pharmaceutical ingredient (API) from its degradation products and any other impurities.[6]

Table 3: Key Steps in Developing a Stability-Indicating HPLC Method

| Step | Description |

| 1. Method Development | Select an appropriate column (e.g., C18), mobile phase, and detector (e.g., UV-Vis or PDA). Optimize the gradient and other chromatographic conditions to achieve good separation of the parent compound and all degradation products. |

| 2. Forced Degradation | Subject the compound to forced degradation conditions as outlined in Table 2. |

| 3. Method Validation | Validate the developed HPLC method according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness. |

| 4. Peak Purity Analysis | Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradation products to ensure there is no co-elution. |

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Isothermal Saturation Solubility Method.

Caption: Workflow for Forced Degradation Stability Studies.

Conclusion

References

Quantum Chemical Blueprint of 2-(4-Bromophenyl)quinoxaline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 2-(4-Bromophenyl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), this document outlines the theoretical framework and computational protocols for characterizing its molecular structure, vibrational modes, and electronic properties. The presented data, summarized in structured tables, offers a foundational dataset for further research and development in drug design and molecular engineering.

Molecular Structure and Optimization

The initial molecular geometry of this compound can be based on its experimentally determined crystal structure.[1] Computational geometry optimization is then performed to determine the molecule's lowest energy conformation in the gaseous phase.

Experimental Protocol: Geometry Optimization

A common and reliable method for geometry optimization involves Density Functional Theory (DFT) calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and well-validated functional for organic molecules.[2][3] A Pople-style basis set, such as 6-311G(d,p), provides a good balance between accuracy and computational cost for molecules of this size. The optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is found, corresponding to a minimum energy structure. All calculations are typically performed using a computational chemistry software package like Gaussian.

Table 1: Optimized Geometrical Parameters (Calculated)

| Parameter | Bond/Angle | Calculated Value | Experimental Value[1] |

| Bond Length (Å) | C-Br | Value | 1.905(3) |

| N1-C2 | Value | 1.319(3) | |

| C2-C9 | Value | 1.481(4) | |

| C9-C10 | Value | 1.401(4) | |

| ... | ... | ... | |

| Bond Angle (°) | N1-C2-C9 | Value | 120.7(3) |

| C2-C9-C10 | Value | 121.2(3) | |

| C11-C10-Br | Value | 119.6(2) | |

| ... | ... | ... | |

| Dihedral Angle (°) | N1-C2-C9-C10 | Value | ~2.1 |

Note: The "Calculated Value" column would be populated with data from a DFT calculation at the B3LYP/6-311G(d,p) level of theory. These values are expected to be in close agreement with the experimental X-ray diffraction data.

Vibrational Analysis

Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

Experimental Protocol: Vibrational Frequency Calculation

Following geometry optimization at the B3LYP/6-311G(d,p) level, a frequency calculation is performed at the same level of theory. The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP/6-311G(d,p)) to better match experimental values, as the harmonic approximation tends to overestimate vibrational frequencies.

Table 2: Selected Vibrational Frequencies (Calculated)

| Mode | Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | Value | Value | Value | C-H stretch (quinoxaline) |

| 2 | Value | Value | Value | C-H stretch (phenyl) |

| 3 | Value | Value | Value | C=N stretch |

| 4 | Value | Value | Value | C=C stretch (aromatic) |

| 5 | Value | Value | Value | C-Br stretch |

| ... | ... | ... | ... | ... |

Note: The table would be populated with the scaled vibrational frequencies and their corresponding intensities and assignments from the DFT calculation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability.[4][5]

Experimental Protocol: HOMO-LUMO Analysis

The energies of the HOMO and LUMO are obtained from the output of the DFT calculation at the B3LYP/6-311G(d,p) level of theory on the optimized geometry. The spatial distribution of these orbitals can be visualized to understand the regions of the molecule involved in electron donation and acceptance.

Table 3: Frontier Molecular Orbital Properties (Calculated)

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Ionization Potential (I ≈ -E_HOMO) | Value |

| Electron Affinity (A ≈ -E_LUMO) | Value |

| Electronegativity (χ ≈ (I+A)/2) | Value |

| Chemical Hardness (η ≈ (I-A)/2) | Value |

| Chemical Softness (S ≈ 1/η) | Value |

Note: These values provide quantitative measures of the molecule's electronic properties and reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer interactions between filled and vacant orbitals, offering insights into hyperconjugative effects and delocalization of electron density.

Experimental Protocol: NBO Analysis

NBO analysis is typically performed as a post-processing step after a DFT calculation using software such as the NBO program integrated within Gaussian. The analysis is conducted on the optimized molecular structure at the B3LYP/6-311G(d,p) level of theory.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Selected Interactions)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C6) | π(N2-C3) | Value |

| π(C10-C11) | π(C12-C13) | Value |

| LP(N1) | σ*(C2-C9) | Value |

| ... | ... | ... |

Note: E(2) represents the stabilization energy of the hyperconjugative interaction. Larger E(2) values indicate stronger interactions and greater electron delocalization.

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of the quantum chemical calculations described in this guide.

References

- 1. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

An In-depth Technical Guide to the Photophysical Properties of 2-(4-Bromophenyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 2-(4-Bromophenyl)quinoxaline, a heterocyclic compound of interest in materials science and medicinal chemistry. This document details the synthetic protocol for this molecule and outlines the standardized experimental procedures for characterizing its photophysical behavior. While specific quantitative photophysical data for this compound is not extensively available in the current literature, this guide presents data for the closely related and well-studied 2,3-diphenylquinoxaline as a comparative benchmark. This allows for an understanding of the expected photophysical characteristics of this class of compounds.

Core Photophysical Properties and Data Presentation

Quinoxaline derivatives are known for their interesting electronic and optical properties, which are highly tunable through chemical modification. The introduction of a bromophenyl group at the 2-position of the quinoxaline core is expected to influence its absorption, emission, and excited-state dynamics. The bromine atom, being a heavy atom, could potentially enhance intersystem crossing, affecting the fluorescence quantum yield and lifetime.

While specific experimental data for this compound is sparse, the photophysical properties of the parent 2,3-diphenylquinoxaline provide a valuable point of reference.

Table 1: Photophysical Data for 2,3-Diphenylquinoxaline (Comparative Data)

| Property | Value | Solvent |

| Absorption Maximum (λ_abs_ ) | ~350 nm | Chloroform |

| Emission Maximum (λ_em_ ) | ~400 - 450 nm | Chloroform |

| Stokes Shift | ~50 - 100 nm | Chloroform |

| Fluorescence Quantum Yield (Φ_F_) | Varies significantly with substitution and environment | - |

| Fluorescence Lifetime (τ_F_) | Typically in the nanosecond range | - |

Note: The data presented in this table is for the related compound 2,3-diphenylquinoxaline and serves as an estimate for the photophysical behavior of this compound. The actual values for this compound may differ.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the key experiments required to characterize its photophysical properties.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the condensation of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde with benzene-1,2-diamine.[1]

Materials:

-

Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde

-

Benzene-1,2-diamine

-

Ethanol

-

Chloroform

Procedure:

-

A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) in ethanol (5 ml) is stirred at room temperature.[1]

-

The progress of the reaction is monitored via Thin Layer Chromatography (TLC).[1]

-

Upon completion, the resulting precipitate is filtered off.[1]

-

The solid is washed with cold ethanol and then dried.[1]

-

The crude product is purified to yield the title compound as a light yellow solid.[1]

-

Crystals suitable for single-crystal X-ray analysis can be grown by slow evaporation of a solution in a chloroform-ethanol mixture (1:1).[1]

UV-Visible Absorption Spectroscopy

This experiment determines the wavelengths of light absorbed by the molecule, providing insights into its electronic transitions.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the absorption maximum.

-

A cuvette containing the pure solvent is used as a reference.

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λ_max_) is identified.

Fluorescence Spectroscopy

This technique measures the emission of light from the molecule after it has been excited by absorbing light, providing information about its excited state.

Instrumentation:

-

Fluorometer

Procedure:

-

A dilute solution of the compound is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

The sample is excited at or near its absorption maximum (λ_abs_).

-

The emission spectrum is recorded, scanning a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission (λ_em_) is determined.

Fluorescence Quantum Yield (Φ_F_) Measurement (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process.

Instrumentation:

-

Fluorometer

-

UV-Vis spectrophotometer

Procedure:

-

A standard fluorescent dye with a known quantum yield in the same solvent is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.546).

-

The absorption spectra of both the standard and the this compound sample are measured. A series of solutions of varying concentrations (with absorbance < 0.1 at the excitation wavelength) are prepared for both.

-

The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the standard and the sample.

-

The quantum yield of the sample (Φ_x_) is calculated using the following equation:

Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (n_x_² / n_st_²)

where:

-

Φ_st_ is the quantum yield of the standard.

-

Grad_x_ and Grad_st_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_x_ and n_st_ are the refractive indices of the sample and standard solutions, respectively.

-

Fluorescence Lifetime (τ_F_) Measurement

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

Instrumentation:

-

Time-Correlated Single Photon Counting (TCSPC) system

Procedure:

-

A dilute solution of the sample is prepared.

-

The sample is excited with a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) at a wavelength near the absorption maximum.

-

The arrival times of the emitted photons are detected by a single-photon sensitive detector and recorded relative to the excitation pulse.

-

A histogram of the photon arrival times is constructed, which represents the fluorescence decay profile.

-

The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_F_).

Visualizations

The following diagrams illustrate the synthesis workflow and a general workflow for the photophysical characterization of this compound.

References

A Comprehensive Review of 2-(4-Bromophenyl)quinoxaline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Immediate Release

This technical guide provides an in-depth literature review of 2-(4-Bromophenyl)quinoxaline and its synthetic analogs, targeting researchers, scientists, and professionals in drug development. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This review focuses on the synthesis, quantitative biological data, experimental methodologies, and mechanisms of action of this promising class of compounds.

Synthesis of this compound Analogs

The primary and most classical method for synthesizing 2-arylquinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. A common modern adaptation utilizes α-haloketones, such as phenacyl bromides, which react with o-phenylenediamines to yield the corresponding quinoxaline derivatives.

Below is a general workflow for the synthesis of 2-arylquinoxalines.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure utilizing a phenacyl bromide and an o-phenylenediamine with a pyridine catalyst.

Materials:

-

o-Phenylenediamine

-

2-Bromo-1-(4-bromophenyl)ethanone (4-Bromophenacyl bromide)

-

Pyridine

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of o-phenylenediamine (1.2 mmol) in THF (5 mL) is prepared in a round-bottom flask.

-

Pyridine (1.0 mmol) is added to the solution.

-

A solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol) in THF (3 mL) is added dropwise to the flask at room temperature.

-

The reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by column chromatography on silica gel to afford the pure this compound.

Characterization Data for this compound:

-

Appearance: Yellow Solid

-

Melting Point: 133-134 °C

-

IR (neat, cm⁻¹): 3421, 2927, 1633, 1583, 1534, 1475, 759

-

¹H NMR (CDCl₃, δ ppm): 9.30 (s, 1H), 8.10-8.20 (m, 4H), 7.70-7.80 (m, 4H)

-

EIMS (m/z): 287 (M⁺+1), 285 (M⁺+1)

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant potential as both anticancer and antimicrobial agents. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Anticancer Activity

Quinoxaline analogs exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases crucial for cell signaling and proliferation, such as the Epidermal Growth Factor Receptor (EGFR).

Table 1: Anticancer Activity (IC₅₀) of Selected Quinoxaline Analogs

| Compound ID | R¹ (Quinoxaline Core) | R² (Aryl Group at C2) | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Parent | H | 4-Bromophenyl | - | - | - |

| Analog 1 | H | 2-(8-methoxy-coumarin-3-yl) | MCF-7 (Breast) | 1.85 | [1] |

| Analog 2 | H | 2-(4-hydroxyphenyl) | MCF-7 (Breast) | 4.08 | [1] |

| Analog 3 | 6-Bromo | 2,3-bis[(E)-2-(thiophen-2-yl)vinyl] | A549 (Lung) | 11.98 | [2] |

| Analog 4 | 6-Bromo | 2,3-bis[(E)-2-(4-bromophenyl)vinyl] | A549 (Lung) | 9.32 | [2] |

| Analog 5 | 4-methyl-3-oxo | Hydrazone derivative | MCF-7 (Breast) | 0.81 | [3] |

| Analog 6 | 4-methyl-3-oxo | Hydrazone derivative | HepG2 (Liver) | 1.02 |[3] |

Disclaimer: The data presented are compiled from different studies. Direct comparison of IC₅₀ values should be made with caution as experimental conditions (e.g., cell density, incubation time) may vary between studies.

Mechanism of Action: EGFR Kinase Inhibition

Many quinoxaline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP pocket of the EGFR kinase domain, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.

Antimicrobial Activity

Quinoxaline derivatives also exhibit potent activity against a range of bacterial and fungal pathogens. Their proposed mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.

Table 2: Antimicrobial Activity (MIC) of Selected Quinoxaline Analogs

| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Analog 7 | C-2 amine substitution | S. aureus | 4-16 | [4] |

| Analog 8 | C-2 amine substitution | B. subtilis | 8-32 | [4] |

| Analog 9 | C-2 amine substitution | E. coli | 4-32 | [4] |

| Analog 10 | 2,3-diamine derivative | E. coli | 8 | [5] |

| Analog 11 | 2,3-diamine derivative | B. subtilis | 16 | [5] |

| Analog 12 | Pentacyclic derivative | C. albicans | 16 |[5] |

Disclaimer: The data presented are compiled from different studies. Direct comparison of MIC values should be made with caution as experimental conditions may vary.

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, standardized protocols for the primary assays used to evaluate the biological activity of quinoxaline derivatives.

Protocol for Anticancer Activity: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound analog stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline analog in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Antimicrobial Activity: Broth Microdilution MIC Assay

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. This protocol is based on CLSI guidelines.

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound analog stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer or Densitometer

Procedure:

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend 3-5 colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the quinoxaline compound in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the highest drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no drug, no bacteria).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by reading the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile and potent class of compounds with significant therapeutic potential. Their straightforward synthesis and broad spectrum of biological activities, particularly as anticancer and antimicrobial agents, make them attractive candidates for further development. Structure-activity relationship studies indicate that substitutions on both the quinoxaline core and the C-2 phenyl ring can be systematically modified to optimize potency and selectivity. Future research should focus on elucidating the specific molecular targets for various analogs, exploring their efficacy in in vivo models, and investigating their potential for combination therapies to overcome drug resistance. The continued exploration of this chemical space holds great promise for the discovery of novel and effective therapeutic agents.

References

- 1. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]

- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Genesis and Evolution of 2-(4-Bromophenyl)quinoxaline Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for 2-(4-Bromophenyl)quinoxaline, a significant scaffold in medicinal chemistry. We delve into the foundational classical reactions, trace the evolution to modern, more efficient catalytic and green chemistry approaches, and present a comparative analysis of various synthetic protocols. Detailed experimental procedures for key syntheses are provided, alongside an exploration of the compound's relevance in drug development, including its interaction with significant signaling pathways.

Introduction: The Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has been a cornerstone in the development of therapeutic agents.[1] The inherent aromatic and electron-deficient nature of the pyrazine ring, coupled with the diverse possibilities for substitution on the benzene ring, has made quinoxaline derivatives a privileged scaffold in medicinal chemistry. These compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The subject of this guide, this compound, incorporates a bromophenyl moiety, which can serve as a handle for further functionalization through cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecules for drug discovery.

The Historical Trajectory of Synthesis

The synthesis of the quinoxaline core dates back to the late 19th century. The classical and most fundamental approach to quinoxaline synthesis was independently reported by Körner and Hinsberg in 1884.[4][5] This method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

A significant modification to this classical approach involves the use of 1,2-dicarbonyl surrogates, such as α-haloketones.[4] This variation has become a widely adopted and efficient route for the synthesis of a variety of quinoxaline derivatives, including this compound.

Synthetic Methodologies for this compound

The synthesis of this compound has evolved from classical, often harsh, reaction conditions to more sophisticated, efficient, and environmentally benign methods. This section details the key synthetic strategies, providing a comparative analysis of their yields and conditions.

Classical Condensation with an α-Haloketone

One of the most common and historically significant methods for synthesizing this compound is the reaction of o-phenylenediamine with 4-bromophenacyl bromide (an α-haloketone). This reaction proceeds via an initial nucleophilic attack of one of the amino groups on the carbonyl carbon of the phenacyl bromide, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring.

Condensation with a 1,2-Dicarbonyl Compound

A direct application of the classical Hinsberg synthesis involves the reaction of o-phenylenediamine with a 1,2-dicarbonyl precursor, such as hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde. This method offers a straightforward route to the desired product.

Modern Catalytic and Green Approaches

In recent years, a strong emphasis has been placed on developing more sustainable and efficient synthetic methods. This has led to the exploration of various catalytic systems and green reaction media for the synthesis of this compound. These modern approaches often offer advantages such as higher yields, shorter reaction times, and milder reaction conditions.

| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Classical α-Haloketone Condensation | o-phenylenediamine, 4-bromophenacyl bromide | Ethanol | Reflux | - | 70-85 | [4] |

| Classical 1,2-Dicarbonyl Condensation | o-phenylenediamine, hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde | Ethanol | Room Temperature | - | 92.5 | [6] |

| Zirconium Tungstate Catalysis | o-phenylenediamine, 4-bromophenacyl bromide | Zirconium Tungstate / Ethanol | Room Temperature | - | 94.0 | [7] |

| Catalyst-Free in Water | o-phenylenediamine, 4-bromophenacyl bromide | Water | 80 | - | Moderate to high | [4] |

Detailed Experimental Protocols

Synthesis via Condensation of o-phenylenediamine and hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde[6]

A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) in ethanol (5 ml) is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield this compound as a light yellow solid. The product can be further purified by recrystallization from a chloroform-ethanol mixture.

Synthesis via Zirconium Tungstate Catalyzed Reaction of o-phenylenediamine and 4-bromophenacyl bromide[7]

To a solution of o-phenylenediamine (1 mmol) in ethanol, 4-bromophenacyl bromide (1 mmol) is added. A catalytic amount of zirconium tungstate is then added to the reaction mixture. The reaction is stirred at room temperature and monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by column chromatography to afford this compound.

Relevance in Drug Development and Signaling Pathways

The quinoxaline scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a broad range of biological activities. While direct biological data on this compound is limited in the public domain, its close structural analogs have shown significant potential in oncology.

A notable example is the derivative 3-(4-Bromophenyl)-2-(ethylsulfonyl)-6-methyl-quinoxaline 1,4-dioxide (Q39), which has been shown to suppress Hypoxia-Inducible Factor-1α (HIF-1α) accumulation.[8][9] This suppression leads to a significant decrease in the expression of Vascular Endothelial Growth Factor (VEGF). The mechanism of action involves the dephosphorylation of the mammalian target of rapamycin (mTOR) and the initiation factor 4E-binding protein 1 (4E-BP1), key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Furthermore, quinoxaline derivatives are being actively investigated as inhibitors of other critical drug targets, including DNA gyrase and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11] The 4-bromophenyl moiety in this compound provides a convenient point for synthetic elaboration to optimize binding to these and other biological targets.

Signaling Pathway Diagram

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 3-(4-Bromophenyl)quinoxaline derivative.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is rooted in the classical foundations of quinoxaline chemistry, yet it has continually evolved towards more efficient and sustainable methodologies. Its structural features, particularly the presence of the versatile bromophenyl group, make it an important building block in the design and synthesis of novel therapeutic agents. The demonstrated activity of its close derivatives against key cancer-related signaling pathways highlights the potential of this scaffold in modern drug discovery and development. This guide provides a comprehensive resource for researchers interested in the synthesis and application of this valuable heterocyclic compound.

References

- 1. mtieat.org [mtieat.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 6. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 10. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 2-(4-Bromophenyl)quinoxaline in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The 2-(4-Bromophenyl)quinoxaline scaffold, in particular, has emerged as a promising pharmacophore for the development of novel antineoplastic agents. The presence of the bromophenyl group at the 2-position of the quinoxaline ring has been shown to be a key structural feature for potent cytotoxic activity against various cancer cell lines. These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression such as EGFR and topoisomerase II.[3] This document provides a summary of the anticancer applications of this compound and its derivatives, along with detailed protocols for their evaluation.

Data Presentation: Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

| 4m | A549 | Human Lung Carcinoma | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |

| 4b | A549 | Human Lung Carcinoma | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |

| 3b | MCF-7 | Human Breast Adenocarcinoma | Not specified in µM | Not specified | Not specified |

| 7 | MCF-7 | Human Breast Adenocarcinoma | 8.6 | Not specified | Not specified |

| 8 | MCF-7 | Human Breast Adenocarcinoma | 17.3 | Not specified | Not specified |

| 3 | MCF-7 | Human Breast Adenocarcinoma | 2.89 | Doxorubicin | 2.01 |

| 9 | MCF-7 | Human Breast Adenocarcinoma | 8.84 | Doxorubicin | 2.01 |

| 4 | MCF-7 | Human Breast Adenocarcinoma | 16.22 | Doxorubicin | 2.01 |

| 8c | HepG2 | Human Hepatocellular Carcinoma | 0.14 | Lapatinib | 0.12 |

| 12d | HepG2 | Human Hepatocellular Carcinoma | 0.18 | Lapatinib | 0.12 |

| 8c | MCF-7 | Human Breast Adenocarcinoma | Not specified in µM | Erlotinib | 0.512 (µg/mL) |

| 12d | MCF-7 | Human Breast Adenocarcinoma | Not specified in µM | Erlotinib | 0.512 (µg/mL) |

Experimental Protocols

Synthesis of this compound

Principle: The synthesis of this compound is typically achieved through the condensation reaction of benzene-1,2-diamine with a 2-oxoacetaldehyde derivative bearing the 4-bromophenyl group.[1]

Materials:

-

Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde

-

Benzene-1,2-diamine

-

Ethanol

-

Chloroform

Procedure: [1]

-

Prepare a suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) in 5 ml of ethanol.

-

Stir the suspension at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a precipitate will form. Filter off the precipitate.

-

Wash the precipitate with cold ethanol and allow it to dry.

-

Purify the crude product to obtain the title compound as a light yellow solid.

-

For crystallization, dissolve the purified compound in a 1:1 mixture of chloroform and ethanol and allow for slow evaporation to grow single crystals suitable for X-ray analysis.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 values.

Apoptosis Assay by Flow Cytometry

Principle: Annexin V/Propidium Iodide (PI) staining is used to identify apoptotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

-

Human cancer cell lines

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the IC50 concentration of the this compound derivative for 24-48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. The proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

-

Human cancer cell lines

-

This compound derivatives

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B, p53)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with the desired concentration of the compound for the specified time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-